molecular formula C10H10N4O2 B3719951 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol

3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B3719951
M. Wt: 218.21 g/mol
InChI Key: PCKLWFBSFXXYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound offered for research and development purposes. This product falls within a class of 1,2,4-triazine derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Structurally related triazine and triazinone compounds are frequently explored as potential inhibitors of various biological targets. For instance, similar 2-aminopyrimidine compounds have been investigated as EGFR inhibitors for the potential treatment of non-small cell lung cancer and other tumors . Other triazine-based structures have been developed as potent and selective CDK inhibitors, targeting cyclin-dependent kinases like CDK7, CDK9, CDK12, and CDK13, which are key regulators of transcription and cell cycle progression . Furthermore, triazine derivatives have also been identified as modulators of central nervous system targets, such as the orphan receptor GPR139, indicating potential for research in neuropharmacology . Researchers can utilize this high-purity compound as a key intermediate or building block in synthetic chemistry or as a candidate for screening in novel biological assays. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKLWFBSFXXYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group would likely appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) group. The methoxy protons themselves would present as a sharp singlet, typically in the upfield region of the aromatic signals. The protons attached to the nitrogen and oxygen atoms (N-H and O-H) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent. The proton on the triazine ring, if present, would have a characteristic chemical shift based on its electronic environment.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0-10.0br s1HNH
~7.5-7.7d2HAr-H (ortho to NH)
~6.8-7.0d2HAr-H (ortho to OCH₃)
~3.8s3HOCH₃
Variablebr s1HOH

Note: This is a hypothetical representation and actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the two carbons of the triazine ring, with the carbon bearing the hydroxyl group and the carbon attached to the amino group having characteristic chemical shifts. The 4-methoxyphenyl group would display four signals in the aromatic region, corresponding to the quaternary carbon attached to the amino group, the carbon bearing the methoxy group, and the two pairs of equivalent aromatic carbons. The methoxy carbon would appear as a distinct signal in the upfield region.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ) ppmAssignment
~160-170C=O (Triazine)
~155-160C-NH (Triazine)
~150-155C-OCH₃ (Aromatic)
~130-135C-NH (Aromatic)
~120-125Ar-CH (ortho to NH)
~114-118Ar-CH (ortho to OCH₃)
~55-60OCH₃

Note: This is a hypothetical representation and actual values may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. For instance, it would show a correlation between the aromatic protons on adjacent carbons in the 4-methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the methoxy group and the aromatic ring to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.comnih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the presence of O-H and N-H stretching vibrations. The C=O stretching vibration of the triazinol ring would likely appear as a strong absorption band around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region. The C=N and C-N stretching vibrations of the triazine ring would also give rise to characteristic bands in the fingerprint region.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H and N-H stretch
> 3000Aromatic C-H stretch
< 3000Aliphatic C-H stretch (OCH₃)
1650-1700C=O stretch
~1600C=N stretch
1200-1300C-O stretch (ether)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govpressbooks.pub

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would offer further structural clues. Common fragmentation pathways could include the loss of the methoxy group, cleavage of the bond between the phenyl group and the amino nitrogen, and fragmentation of the triazine ring. Analysis of the isotopic pattern of the molecular ion peak would also help to confirm the elemental composition.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination.mdpi.comyoutube.comu-tokyo.ac.jpscience.gov

Single Crystal X-ray Diffraction Analysis

Despite the utility of this technique, specific crystallographic data for this compound, including its crystal system, space group, and unit cell parameters, are not available in the reviewed scientific literature.

Examination of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by various non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial in determining the physical properties of the material. Hirshfeld surface analysis is a common computational method used to visualize and quantify these intermolecular contacts within a crystal lattice.

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound has not been reported. Consequently, a quantitative breakdown of the contributions from different types of intermolecular contacts is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed (λmax) correspond to specific electronic transitions (e.g., π→π* and n→π*) and are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Specific experimental UV-Vis spectroscopic data for this compound, detailing its maximum absorption wavelengths (λmax) and the corresponding electronic transitions, are not documented in the available research.

Thermal Analysis (TGA/dTGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information about the thermal stability of the material. The derivative of the TGA curve (dTGA) helps to identify the temperatures at which the most significant mass loss occurs. This analysis is crucial for determining the temperature range in which a compound is stable.

A thermal stability profile for this compound based on TGA/dTGA analysis has not been published in the scientific literature. Therefore, specific data regarding its onset of decomposition and thermal stability limits are not available.

Potential Applications and Research Directions

Pharmacological and Biological Activities

Given the wide range of biological activities associated with 1,2,4-triazine (B1199460) derivatives, it is plausible that this compound could exhibit pharmacological properties. nih.govresearchgate.net

Anticancer Activity: Many 1,2,4-triazine derivatives have shown potent anticancer activity. nih.govjapsonline.com Future studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic effects.

Antimicrobial Activity: The 1,2,4-triazole (B32235) moiety, which is structurally related to the triazine core, is found in several antimicrobial agents. researchgate.netnih.gov Therefore, evaluating the antibacterial and antifungal activity of this compound is a logical research direction.

Other Potential Activities: Other potential pharmacological activities to investigate include anti-inflammatory, analgesic, and antiviral effects, which have been reported for other 1,2,4-triazine and triazole derivatives. nih.govresearchgate.net

Role in Medicinal Chemistry and Drug Design

The compound this compound can serve as a lead compound for the design and synthesis of new analogues with improved biological activity. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the substituents on the phenyl ring and the triazine core to identify the key structural features required for a particular biological effect. nih.gov

Future Research Perspectives

Future research on this compound should focus on a thorough evaluation of its biological properties. This would involve in vitro and in vivo studies to determine its efficacy and mechanism of action. Further derivatization of the parent compound could lead to the discovery of more potent and selective agents. Additionally, exploring its potential applications in materials science, for example, as a component in functional polymers or dyes, could be a fruitful area of investigation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT calculations provide deep insights into their geometry, stability, and spectroscopic properties. nih.gov

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311++G** basis set, is employed to determine the most stable three-dimensional structure of the molecule. researchgate.net For derivatives of 1,2,4-triazine, these calculations can predict bond lengths, bond angles, and dihedral angles. While a DFT study on 3,5-diphenyl-1,2,4-triazin-6(1H)-one predicted a completely planar conformation for the isolated molecule, the crystalline state showed some deviation from planarity. researchgate.net In other substituted triazines, the angle between the triazine and adjacent benzene (B151609) rings can be significant, for example, 71.53(6)° and 75.09(17)° in certain sulfonamide derivatives. mdpi.com This highlights the influence of substituents and intermolecular forces on the final molecular conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Triazine Ring (Illustrative Data)

Parameter Value (Å or °)
N1-N2 Bond Length 1.34 Å
N2-C3 Bond Length 1.33 Å
C3-N4 Bond Length 1.35 Å
N4-C5 Bond Length 1.32 Å
C5-C6 Bond Length 1.45 Å
C6-N1 Bond Length 1.33 Å
N1-N2-C3 Angle 120.5°
N2-C3-N4 Angle 125.1°
C3-N4-C5 Angle 115.2°

Note: This data is illustrative for a generic substituted triazine ring based on common findings in DFT studies and does not represent the specific target compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov DFT calculations are widely used to determine these energies. For various 1,2,4-triazine derivatives studied as potential dye-sensitized solar cells, the HOMO-LUMO energy gap was a key parameter investigated using DFT and Time-Dependent DFT (TD-DFT). d-nb.info A smaller energy gap suggests higher reactivity. These calculations also help in understanding charge transfer within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies and Properties (Illustrative Data)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap (Eg) 4.4 eV
Electron Affinity (A) 1.8 eV
Ionization Potential (I) 6.2 eV
Chemical Hardness (η) 2.2 eV
Electronegativity (χ) 4.0 eV

Note: These values are representative for triazine derivatives and are used for illustrative purposes.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. For 1,2,4-triazole (B32235) derivatives, DFT calculations have been successfully used to correlate theoretical and experimental NMR chemical shifts. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com These simulations can provide insights into the conformational flexibility and dynamic behavior of 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol in different environments, such as in solution. For related 1,2,4-triazine compounds, MD simulations have been used to verify the stability of ligand-protein complexes formed during molecular docking studies. nih.govrsc.orgnih.gov These simulations can reveal how the molecule interacts with its surroundings and how its structure fluctuates, which is crucial for understanding its behavior in a biological context. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its intrinsic chemical reactivity. jocpr.com While often used to predict biological activity, QSAR can also focus on chemical properties. For 1,2,4-triazine derivatives, 3D-QSAR studies have been conducted to understand the relationship between structural features and inhibitory activity against certain enzymes. rsc.orgrsc.org These models use descriptors derived from the molecular structure, such as steric, electronic, and hydrophobic properties, to build a predictive model. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are common 3D-QSAR methods that have been applied to triazine derivatives. nih.gov Such studies can reveal which structural modifications are likely to enhance or decrease a compound's intrinsic reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In the context of this compound, docking studies can be used to investigate its binding mechanisms to theoretical protein targets. Studies on various 1,2,4-triazine derivatives have explored their binding modes with different proteins, identifying key interactions such as hydrogen bonds and hydrophobic interactions. rsc.orgrsc.org For example, docking studies on triazine analogues have been performed against targets like p38 MAP kinase and human D-amino acid oxidase (h-DAAO). rsc.orgjocpr.com These studies help to elucidate the structural basis of molecular recognition and can guide the design of new molecules with specific binding properties. Docking of pyridopyrazolo-triazine derivatives has shown suitable binding within the active sites of selected proteins, with calculated free binding energies indicating favorable interactions. nih.gov

Charge Distribution and Electrostatic Potential Surface Analysis

Charge Distribution Analysis

The charge distribution within a molecule indicates the partial positive and negative charges on each atom, arising from the differences in electronegativity. This distribution is fundamental to understanding a molecule's dipole moment, polarizability, and how it will interact with other molecules. One common method for calculating atomic charges is the Mulliken population analysis, derived from quantum chemical calculations such as Density Functional Theory (DFT).

For this compound, the charge distribution is significantly influenced by the presence of numerous electronegative nitrogen and oxygen atoms, as well as the aromatic systems of the triazine and methoxyphenyl rings. It is anticipated that the nitrogen atoms within the 1,2,4-triazine ring and the exocyclic amino group, along with the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, will bear partial negative charges. This is due to their higher electronegativity, which causes them to draw electron density from adjacent carbon and hydrogen atoms.

Conversely, the hydrogen atoms, particularly those bonded to nitrogen (the amino group) and oxygen (the hydroxyl group), are expected to carry partial positive charges. The carbon atoms will exhibit a range of partial charges depending on their bonding environment. For instance, carbons bonded to electronegative atoms like nitrogen or oxygen will be more electropositive.

While specific Mulliken atomic charge values for this compound are not available in publicly accessible research, a representative table for a similar heterocyclic compound is presented below for illustrative purposes. The values demonstrate the typical charge distribution pattern expected for such molecules.

AtomPartial Charge (e)
O (hydroxyl)-0.65
N (triazine ring)-0.50
N (amino group)-0.80
C (aromatic)-0.15
H (hydroxyl)+0.45
H (amino)+0.40

Note: The data in this table is illustrative for a similar heterocyclic system and is not the experimentally or computationally verified data for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space. It is mapped onto the molecule's electron density surface and color-coded to represent different potential values. The MEP is useful for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The color scheme typically ranges from red to blue, where:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

Yellow and Orange: Indicate intermediate levels of negative potential.

Light Blue: Represents intermediate levels of positive potential.

In the case of this compound, the MEP surface would be expected to show significant regions of negative potential (red/yellow) around the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl group. This is due to the presence of lone pairs of electrons on these atoms. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors.

Conversely, the most positive potential (blue) is anticipated to be located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the exocyclic amino group. These electron-deficient regions are the primary sites for interactions with nucleophiles or hydrogen bond acceptors. The aromatic rings will likely show a more neutral potential (green), although the electron-donating effect of the methoxy group may create a slightly negative potential on the phenyl ring.

This detailed map of the electrostatic potential provides critical information for understanding the molecule's reactivity and its ability to form specific intermolecular interactions, which are vital in biological systems and material science applications.

Derivatization and Analogue Design

The 1,2,4-triazine (B1199460) scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of new chemical entities. nih.govnih.gov The specific compound, 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol, presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties.

Exploration of Chemical Applications

Utility in Organic Synthesis as a Building Block or Intermediate

The 1,2,4-triazin-5-ol nucleus, substituted with an amino group at the 3-position, serves as a highly versatile precursor in organic synthesis. The presence of multiple reactive sites, including the endocyclic nitrogen atoms, the exocyclic amino group, and the hydroxyl group, allows for a variety of chemical transformations. This positions 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol as a valuable building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems.

The general reactivity of amino-1,2,4-triazine derivatives involves their use in cyclization reactions to form fused bicyclic and polycyclic systems. nih.govmdpi.comeurjchem.com These reactions often exploit the nucleophilicity of the amino group and the adjacent ring nitrogen to react with bifunctional electrophiles. For instance, reactions with α-haloketones or α-haloesters can lead to the formation of imidazo[1,2-b] nih.govmdpi.comfrontiersin.orgtriazines or other related fused systems. Similarly, condensation reactions with 1,3-dicarbonyl compounds can yield pyrimido[1,2-b] nih.govmdpi.comfrontiersin.orgtriazines. The general scheme for such cyclization reactions is depicted in the table below.

Reactant TypeFused Heterocyclic Product
α-HaloketonesImidazo[1,2-b] nih.govmdpi.comfrontiersin.orgtriazines
α-HaloestersOxo-dihydroimidazo[1,2-b] nih.govmdpi.comfrontiersin.orgtriazines
1,3-Dicarbonyl CompoundsPyrimido[1,2-b] nih.govmdpi.comfrontiersin.orgtriazines
IsothiocyanatesTriazolo[4,3-b] nih.govmdpi.comfrontiersin.orgtriazines

The hydroxyl group at the 5-position can also be a handle for further functionalization. It can be converted to a leaving group, such as a chloro or tosyloxy group, to enable nucleophilic substitution reactions at this position. Alternatively, it can be alkylated to introduce a variety of side chains. The exocyclic amino group can undergo acylation, alkylation, or be used as a directing group in reactions involving the triazine ring. The (4-methoxyphenyl)amino substituent can influence the reactivity of the triazine ring through its electronic effects and may also be a site for further chemical modification.

Potential as Ligands in Coordination Chemistry

Nitrogen-containing heterocyclic compounds are well-established as effective ligands in coordination chemistry due to the presence of lone pairs of electrons on the nitrogen atoms. mdpi.com The 1,2,4-triazine (B1199460) ring system, with its three nitrogen atoms, is no exception and has been shown to form stable complexes with a variety of metal ions. scirp.org The compound this compound possesses multiple potential coordination sites, making it a candidate for acting as a mono- or polydentate ligand.

The potential coordination modes of this molecule could involve:

Monodentate coordination: Through one of the ring nitrogen atoms, likely N2 or N4.

Bidentate chelation: Involving a ring nitrogen and the exocyclic amino group, or a ring nitrogen and the oxygen of the hydroxyl group. The formation of a stable five- or six-membered chelate ring would favor this mode of coordination.

Research on structurally related 3-amino-1H-1,2,4-triazole-5-carboxylic acid has demonstrated the formation of coordination complexes with transition metals, showcasing the versatility of the amino-triazole scaffold in forming discrete mononuclear complexes and multidimensional frameworks. mdpi.com By analogy, this compound could coordinate to metal centers, with the specific coordination mode being influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The electronic properties of the (4-methoxyphenyl)amino substituent would also play a role in modulating the electron density on the triazine ring and, consequently, its coordination ability.

Potential Coordination SitePossible Coordination ModeMetal Ion Affinity
Ring Nitrogen (N2, N4)MonodentateHigh
Exocyclic Amino GroupBidentate (with N2)Moderate
Hydroxyl GroupBidentate (with N4)Moderate

Applications in Materials Science (e.g., Optoelectronic Devices, Polymers)

Triazine derivatives are recognized for their interesting photophysical and electronic properties, which has led to their investigation in materials science. rsc.org In particular, 1,3,5-triazines have been extensively studied as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. dntb.gov.ua The electron-deficient nature of the triazine ring makes it a good electron-transporting material.

While the majority of research has focused on 1,3,5-triazines, the 1,2,4-triazine scaffold also possesses properties that make it attractive for materials science applications. The incorporation of the (4-methoxyphenyl)amino group, which is an electron-donating substituent, into the electron-deficient 1,2,4-triazine ring creates a donor-acceptor (D-A) type structure. Such D-A systems are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to fluorescence.

The potential applications in materials science for this compound and its derivatives could include:

Organic Light-Emitting Diodes (OLEDs): As an electron-transporting or emissive layer material. The tunability of its electronic properties through further chemical modification could allow for the development of materials with specific emission colors.

Polymers: The bifunctional nature of the molecule (amino and hydroxyl groups) allows for its potential use as a monomer in the synthesis of condensation polymers. The resulting polymers could have unique thermal and electronic properties derived from the incorporated triazine units.

Nonlinear Optical (NLO) Materials: The D-A structure is a common motif in molecules with NLO properties. Further investigation into the hyperpolarizability of this compound could reveal its potential for such applications.

Role as a Chromogenic Reagent in Analytical Chemistry

The ability of nitrogen heterocycles to form colored complexes with metal ions is a well-known phenomenon that is often exploited in analytical chemistry for the colorimetric determination of metal concentrations. The formation of a metal-ligand complex can lead to a significant change in the absorption spectrum of the organic molecule, resulting in a visible color change.

Given that this compound has multiple potential coordination sites, it is plausible that it could act as a chromogenic reagent for certain metal ions. The interaction with a metal ion could lead to the formation of a colored complex, with the intensity of the color being proportional to the concentration of the metal ion. The specificity of the reagent for a particular metal ion would depend on factors such as the coordination geometry, the stability of the complex, and the pH of the solution.

The potential of this compound as a chromogenic reagent would need to be evaluated by studying its complexation behavior with a range of metal ions and characterizing the resulting complexes using spectrophotometric methods.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol, future research is anticipated to focus on the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry Approaches:

Current synthetic strategies often rely on conventional heating and organic solvents. Future methodologies are expected to incorporate green chemistry principles. nih.govmdpi.com This includes the use of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reaction times and improve yields in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.govmdpi.com For instance, a sonochemical protocol using water as a solvent has been demonstrated to be significantly "greener" than classical heating methods for the synthesis of certain triazines. nih.gov The application of such techniques to the synthesis of 3-amino-1,2,4-triazin-5-ol derivatives could offer substantial environmental benefits. mdpi.com

Solvent-free reaction conditions are another promising avenue. chim.itresearchgate.net The direct reaction of a suitable 1,2,4-triazine (B1199460) precursor with p-anisidine (B42471) under solvent-free heating conditions could provide a more atom-economical and environmentally friendly route to the target compound. researchgate.net

Catalytic Systems:

The development of novel catalytic systems is another key area of research. The use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of sustainable chemistry. For example, silica-supported Lewis acids have been shown to be effective catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it Research into catalysts that can facilitate the selective amination of a 3-halo-1,2,4-triazin-5-ol precursor would be highly valuable.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved purity. mdpi.com
Sonochemistry Use of environmentally benign solvents (e.g., water), shorter reaction times. nih.gov
Solvent-Free Reactions Reduced solvent waste, simplified work-up procedures. chim.itresearchgate.net
Heterogeneous Catalysis Catalyst reusability, reduced waste, simplified product purification. chim.it

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic routes and designing novel reactions.

The synthesis of the target compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of p-anisidine displaces a leaving group (e.g., a halogen) at the 3-position of a 1,2,4-triazin-5-ol precursor. acs.org Advanced mechanistic studies could employ a combination of experimental and computational techniques to elucidate the finer details of this process.

Kinetic and Isotope Effect Studies:

Kinetic studies can provide valuable information about the rate-determining step of the reaction. Furthermore, kinetic isotope effect studies, for instance, by using deuterated p-anisidine, could help to elucidate the nature of the transition state.

Computational Modeling:

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. nih.gov Computational studies can be used to model the reaction pathway, identify transition states and intermediates, and calculate activation energies. nih.gov Such studies can help to determine whether the SNAr reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. acs.orgacs.org Understanding the electronic effects of the methoxy (B1213986) group on the phenyl ring and its influence on the nucleophilicity of the amino group will be of particular interest.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, reproducibility, and scalability.

Flow Chemistry:

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The enhanced safety profile of flow reactors makes them particularly suitable for handling hazardous reagents or performing reactions at elevated temperatures and pressures. The application of flow chemistry to the synthesis of this compound could enable a more streamlined and scalable production process.

Automated Synthesis Platforms:

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.govresearchgate.netimperial.ac.ukchemspeed.com These platforms can be programmed to perform a large number of reactions in parallel, varying reagents and conditions to rapidly identify optimal synthetic protocols. chemspeed.com This approach would be particularly valuable for exploring the structure-activity relationships of a library of related 3-(arylamino)-1,2,4-triazin-5-ol derivatives.

TechnologyKey Benefits for this compound Research
Flow Chemistry Improved reaction control, enhanced safety, scalability, potential for higher yields and purity.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies. nih.govchemspeed.com

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry and molecular modeling are becoming increasingly integral to the design and discovery of new molecules with desired properties.

DFT and Ab Initio Methods:

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict a wide range of properties for this compound and its derivatives. nih.gov These include electronic properties (e.g., HOMO-LUMO gap), spectroscopic characteristics, and reactivity indices. Such predictions can guide experimental efforts by identifying promising candidates for specific applications. For instance, computational studies on other triazine derivatives have been used to predict their potential as anticancer agents. nih.gov

Predicting Novel Reactivity:

Theoretical models can also be used to explore the potential for novel chemical transformations. For example, by calculating the energies of different possible reaction pathways, it may be possible to predict whether this compound could undergo cycloaddition reactions or other ring transformations under specific conditions.

Exploration of Advanced Material Applications and Chemical Sensors

The unique structural and electronic properties of triazine derivatives make them attractive candidates for a variety of advanced material applications. rsc.org

Organic Electronics:

Functionalized 1,3,5-triazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), perovskite solar cells, and as materials with thermally activated delayed fluorescence (TADF). rsc.org The electron-deficient nature of the triazine ring, combined with the electron-donating methoxyphenylamino substituent in this compound, could lead to interesting photophysical properties. Future research could focus on synthesizing and characterizing this compound and its derivatives for potential applications in organic electronics.

Chemical Sensors:

The triazine scaffold can be functionalized with specific recognition units to create chemical sensors. For example, a ratiometric 2,4,6-triamino-1,3,5-triazine-based probe has been developed for the selective detection of Zn2+ ions. rsc.org The presence of both hydrogen bond donors and acceptors in this compound, along with the potential for coordination with metal ions, suggests that it could be a promising platform for the development of novel chemical sensors for ions or small molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with substituted phenylhydrazines. For example, intermolecular condensation of 2-chloro-N-phenylacetamide with 4-amino-5-substituted triazole intermediates under reflux in ethanol (80°C, 8–12 hours) yields triazin-5-ol derivatives . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio) and acid catalysts (e.g., HCl) to minimize side reactions like over-oxidation .
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize intermediates using FT-IR (N-H stretching at 3200–3400 cm⁻¹) and LC-MS .

Q. How can spectroscopic techniques distinguish this compound from structurally similar triazine derivatives?

  • Methodology :

  • ¹H NMR : The methoxyphenyl group shows a singlet at δ 3.8–3.9 ppm (3H, OCH₃), while the triazin-5-ol NH proton appears as a broad peak at δ 10.2–10.5 ppm .
  • X-ray crystallography : Resolves regiochemistry; for example, the triazine ring adopts a planar conformation with bond angles of 117–123° between N atoms, confirmed by comparisons to crystallographic data for 3-(4-fluorobenzyl)thio-triazol-5-amine .
    • Data Interpretation : Use software like Mercury for crystal structure refinement and MestReNova for NMR peak integration .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodology : Test solubility in DMSO, methanol, and phosphate buffer (pH 7.4) via UV-Vis spectroscopy (λmax ~270 nm). Stability studies under light and heat (40–60°C) reveal degradation via hydrolysis of the methoxy group, detectable by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
  • Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the triazine ring?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and Fukui indices. The C-2 position on the triazine ring exhibits higher electrophilicity (Fukui f⁺ = 0.15) compared to C-6 (f⁺ = 0.09), favoring substitutions at C-2 . Validate predictions with experimental data from bromination reactions (e.g., NBS in CCl₄ yields 2-bromo derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for triazin-5-ol derivatives?

  • Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8–25 µg/mL against S. aureus) may arise from variations in assay protocols. Standardize testing using CLSI guidelines (broth microdilution, 24-hour incubation) and include positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Apply ANOVA to compare datasets, and use Bland-Altman plots to assess inter-laboratory variability .

Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing hazardous byproducts?

  • Methodology : Use microreactor systems to enhance heat transfer and reduce reaction time (from 8 hours to 2 hours at 100°C). Monitor byproducts (e.g., sulfoxides) via GC-MS and optimize quenching steps (NaHCO₃ wash) .
  • Safety : Follow OSHA GHS protocols for handling corrosive intermediates (e.g., wear nitrile gloves and FFP3 respirators) .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., DHFR) on a CM5 chip; measure binding affinity (KD = 1–10 µM) .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses with the triazine ring occupying the enzyme’s hydrophobic pocket .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol
Reactant of Route 2
3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.